S-4-Chloro-2-methylphenylthioacetate

Hydrolytic stability Thioester chemistry Organosulfur building blocks

S-4-Chloro-2-methylphenylthioacetate (IUPAC: S-(4-chloro-2-methylphenyl) ethanethioate; CAS 1379310-25-4) is a small-molecule S-aryl thioacetate ester with the molecular formula C₉H₉ClOS and a molecular weight of 200.68 g/mol. It features a 4-chloro-2-methylphenyl ring linked via a sulfur atom to an acetyl group, categorizing it as a thioester — a structural motif fundamentally distinct from the oxygen-esters (e.g., phenoxyacetates) that dominate commercial herbicide programs such as MCPA-thioethyl (CAS 25319-90-8).

Molecular Formula C9H9ClOS
Molecular Weight 200.69 g/mol
Cat. No. B7992864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-4-Chloro-2-methylphenylthioacetate
Molecular FormulaC9H9ClOS
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)SC(=O)C
InChIInChI=1S/C9H9ClOS/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3
InChIKeyVKZDYLJESMCYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-4-Chloro-2-methylphenylthioacetate (CAS 1379310-25-4): Compound Identity and Sourcing Baseline


S-4-Chloro-2-methylphenylthioacetate (IUPAC: S-(4-chloro-2-methylphenyl) ethanethioate; CAS 1379310-25-4) is a small-molecule S-aryl thioacetate ester with the molecular formula C₉H₉ClOS and a molecular weight of 200.68 g/mol . It features a 4-chloro-2-methylphenyl ring linked via a sulfur atom to an acetyl group, categorizing it as a thioester — a structural motif fundamentally distinct from the oxygen-esters (e.g., phenoxyacetates) that dominate commercial herbicide programs such as MCPA-thioethyl (CAS 25319-90-8) [1]. Commercially, the compound is listed with purity specifications of 95% to 98% across multiple reputable vendor catalogs, and it is supplied exclusively for research and further manufacturing use, with explicit restrictions against human, veterinary, food, cosmetic, biocide, or pesticide applications unless expressly stated otherwise . This compound therefore occupies a niche as a building block for organosulfur synthesis, rather than as a formulated active ingredient.

Why Generic Substitution Fails for S-4-Chloro-2-methylphenylthioacetate: The Thioester vs. Oxygen-Ester Selection Gate


A procurement decision cannot treat S-4-chloro-2-methylphenylthioacetate as interchangeable with its oxygen-ester analogs (e.g., 4-chloro-2-methylphenyl acetate), phenoxy-thioacetate herbicides (e.g., MCPA-thioethyl), or thioether-carboxylic acid derivatives (e.g., [(4-chloro-2-methylphenyl)thio]acetic acid, CAS 94-76-8) without compromising experimental outcomes. The defining structural distinction is the S-aryl thioester linkage, which confers hydrolysis kinetics that differ qualitatively from those of oxygen esters. Published kinetic data demonstrate that S-alkyl and S-aryl thiolacetates are one to two orders of magnitude less reactive toward hydroxide-ion-catalyzed hydrolysis compared with their corresponding oxygen esters [1]. Conversely, the peroxide-mediated oxidation reactivity of the thioester sulfur (yielding sulfoxide and sulfone derivatives) has no parallel in oxygen esters and represents an orthogonal transformation handle . These differences mean that a researcher or formulator seeking a hydrolytically more robust intermediate for multi-step synthesis or one requiring sulfur-specific downstream chemistry cannot achieve the same outcome by substituting a cheaper or more available oxygen ester, phenoxy herbicide, or carboxylic acid analog. The evidence below quantifies exactly where these differences become actionable.

Quantitative Differentiation Evidence: S-4-Chloro-2-methylphenylthioacetate vs. Closest Comparators


Hydrolytic Stability: S-Aryl Thioacetate vs. Oxygen-Ester Analogs — ~10–100× Lower Hydroxide Reactivity

S-4-Chloro-2-methylphenylthioacetate, as an S-aryl thioacetate, benefits from the class-level kinetic stability characteristic of thiolesters relative to oxygen esters. Bracher and Snyder (2011) reported that for S-methyl thioacetate at pH 7 and 23 °C, the half-life for spontaneous hydrolysis is 155 days, and the second-order rate constant for thiol–thioester exchange (k_ex) is 1.7 M⁻¹ s⁻¹ [1]. In the same study, thiolesters (both S-alkyl and S-aryl thiolacetates) were explicitly quantified as being one to two orders of magnitude less reactive toward hydroxide ion compared to their corresponding oxygen esters [1]. While this specific numeric factor derives from alkyl thioacetate model systems, the underlying mechanistic rationale — reduced electrophilicity of the thiocarbonyl carbon versus the carbonyl carbon — applies directly to S-aryl thioacetates, including S-4-chloro-2-methylphenylthioacetate [2]. No directly measured hydrolysis data for S-4-chloro-2-methylphenylthioacetate or its oxygen ester analog (4-chloro-2-methylphenyl acetate) were identified in the open literature; thus the 10–100× differential must be interpreted as class-level inference rather than a compound-specific head-to-head comparison.

Hydrolytic stability Thioester chemistry Organosulfur building blocks

S-Aryl vs. O-Aryl Linkage: Structural and Reactivity Differentiation from MCPA-thioethyl (Phenoxy Thioacetate Herbicide)

A common sourcing confusion conflates S-4-chloro-2-methylphenylthioacetate (CAS 1379310-25-4) with the commercially established herbicide MCPA-thioethyl (CAS 25319-90-8, S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate). The two compounds differ fundamentally at the atom connecting the aromatic ring to the thioacetate moiety: a sulfur atom in the target compound (S-aryl thioacetate) versus an oxygen atom in MCPA-thioethyl (O-aryl phenoxy thioacetate). This single-atom substitution produces distinct molecular formulas (C₉H₉ClOS, MW 200.68 vs. C₁₁H₁₃ClO₂S, MW 244.74) and distinct physicochemical properties [1]. The S-aryl linkage enables thiolate liberation under mildly basic conditions (a well-established property of S-aryl thioacetates used as protected thiol surrogates [2]), whereas the O-aryl linkage in MCPA-thioethyl is not susceptible to analogous cleavage under the same conditions. Furthermore, the S-aryl thioacetate sulfur atom is available for selective oxidation to sulfoxide and sulfone oxidation states, providing a synthetic divergence point that has no counterpart in the phenoxy series .

S-aryl thioacetate Phenoxy herbicide Linkage chemistry

Differentiation from [(4-Chloro-2-methylphenyl)thio]acetic Acid (CAS 94-76-8): Thioester vs. Carboxylic Acid Reactivity and Handling

[(4-Chloro-2-methylphenyl)thio]acetic acid (CAS 94-76-8, C₉H₉ClO₂S, MW 216.68) is a thioether-carboxylic acid that shares the same aryl substitution pattern as S-4-chloro-2-methylphenylthioacetate but differs critically in oxidation state at the sulfur-bearing carbon: a carboxylic acid (–CH₂–COOH) versus a thioester (–S–C(=O)CH₃) . This functional group difference has direct procurement consequences. The carboxylic acid analog (CAS 94-76-8) is commercially listed with ≥95% purity and its primary documented application is as an HPLC separation analyte on a Newcrom R1 column [1], indicating utility as an analytical reference standard rather than a synthetic building block. In contrast, S-4-chloro-2-methylphenylthioacetate is positioned by multiple vendors as a synthesis-grade intermediate with batch-specific QC documentation (NMR, HPLC, GC) and storage at 2–8 °C in sealed, dry conditions . The thioester's acetyl group provides a leaving-group capability for nucleophilic acyl substitution and thiol liberation that the carboxylic acid cannot match; conversely, the carboxylic acid's free –COOH group enables amide coupling and salt formation that the thioester cannot undergo without prior hydrolysis. A researcher requiring a masked thiol or an acyl-transfer electrophile should select the thioester; a researcher requiring a carboxylic acid handle for peptide coupling should select CAS 94-76-8. These are non-substitutable choices.

Thioester Carboxylic acid Functional group interconversion

Oxidation Reactivity: Thioester-Specific Transformation to Sulfoxide and Sulfone — No Oxygen-Ester Equivalent

The thioester sulfur atom in S-4-chloro-2-methylphenylthioacetate is susceptible to controlled oxidation, yielding the corresponding sulfoxide (S(=O)–C(=O)CH₃) and sulfone (S(=O)₂–C(=O)CH₃) derivatives. This reactivity is intrinsic to the thioester functional group and has no counterpart in oxygen esters (e.g., 4-chloro-2-methylphenyl acetate), phenoxy thioacetates (where the sulfur is in the thioester bridge, not directly attached to the aromatic ring), or thioether-carboxylic acids (where the sulfur is in the thioether, –S–CH₂–, rather than the thioester, –S–C(=O)–) . This orthogonal oxidation handle enables the synthesis of sulfoxide and sulfone analogs — compounds of interest in medicinal chemistry for modulating hydrogen-bonding capacity, metabolic stability, and molecular geometry — from a single thioacetate precursor without requiring a separate thiol oxidation step. No direct quantitative comparison of oxidation rates between S-4-chloro-2-methylphenylthioacetate and a named comparator was identified; this evidence is classified as class-level inference grounded in the established organosulfur chemistry of S-aryl thioacetates.

Sulfoxide synthesis Sulfone synthesis Thioester oxidation Organosulfur building blocks

Validated Application Scenarios for S-4-Chloro-2-methylphenylthioacetate Based on Quantitative Differentiation Evidence


Protected Aryl Thiol Precursor for Multi-Step Organic Synthesis

S-4-Chloro-2-methylphenylthioacetate serves as a shelf-stable, chromatography-compatible surrogate for 4-chloro-2-methylthiophenol [1]. The S-aryl thioacetate group remains intact through aqueous workup at neutral pH (supported by the class-level half-life of ~155 days at pH 7, 23 °C for S-methyl thioacetate [2]) and can be cleanly deprotected to the free thiol under mildly basic conditions. This enables late-stage thiol unmasking for subsequent thioether formation, disulfide bond construction, or metal-catalyzed cross-coupling — none of which are accessible from the oxygen-ester or carboxylic acid analogs.

Sulfoxide/Sulfone Library Synthesis for Medicinal Chemistry SAR Exploration

The thioester sulfur atom provides a single-point precursor for generating sulfoxide (S(=O)–C(=O)CH₃) and sulfone (S(=O)₂–C(=O)CH₃) derivatives through controlled oxidation . This enables the construction of three-compound oxidation-state panels from a single procurement, supporting systematic structure–activity relationship studies without requiring separate starting materials for each oxidation state — a synthetic efficiency advantage over aryl halide or phenol-based routes.

Aqueous-Phase Thioester Exchange and Dynamic Combinatorial Chemistry

The thiol–thioester exchange rate constant of k_ex = 1.7 M⁻¹ s⁻¹ (measured for the S-methyl thioacetate model system at pH 7, 23 °C [2]) provides a kinetic benchmark for dynamic covalent chemistry applications. S-4-Chloro-2-methylphenylthioacetate, as an S-aryl thioacetate, can participate in thioester exchange reactions under mild aqueous conditions, enabling self-sorting, receptor screening, or dynamic combinatorial library construction. This reactivity mode is absent in oxygen esters and carboxylic acid analogs.

Organosulfur Building Block with Validated Commercial Availability and Batch Traceability

Multiple vendors supply S-4-chloro-2-methylphenylthioacetate at purities of 95–98% with documented batch-specific QC (NMR, HPLC, GC) and defined storage conditions (2–8 °C, sealed, dry) . For procurement officers and lab managers, this means the compound is available from competing sources with verifiable quality metrics — reducing single-supplier dependency while maintaining batch-to-batch reproducibility for ongoing research programs.

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